2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid
CAS No.: 497076-92-3
Cat. No.: VC7414441
Molecular Formula: C6H7NO4S
Molecular Weight: 189.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497076-92-3 |
|---|---|
| Molecular Formula | C6H7NO4S |
| Molecular Weight | 189.19 |
| IUPAC Name | 2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10) |
| Standard InChI Key | KQBJNKYGGJWSCE-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1C(=O)CSC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid belongs to the thiazolidinedione class, featuring a five-membered thiazolidine ring with two ketone groups at positions 2 and 4. The propanoic acid side chain at position 3 introduces carboxylic acid functionality, enhancing its potential for hydrogen bonding and ionic interactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 497076-92-3 | |
| Molecular Formula | ||
| Molecular Weight | 189.19 g/mol | |
| IUPAC Name | 2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid | |
| SMILES | CC(C(=O)O)N1C(=O)CSC1=O |
The compound’s three-dimensional conformation, as modeled in PubChem, reveals a planar thiazolidine ring with the propanoic acid side chain adopting a gauche configuration relative to the ring . This spatial arrangement may influence its binding affinity to biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid involves multi-step organic reactions, typically starting with the condensation of thiourea derivatives with α-keto acids. A representative pathway includes:
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Formation of the Thiazolidine Ring: Reacting thiourea with ethyl 2-bromopropanoate under basic conditions yields the thiazolidine intermediate.
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Oxidation and Functionalization: Subsequent oxidation with potassium permanganate introduces the dioxo groups, followed by hydrolysis of the ester to the carboxylic acid .
Critical parameters such as temperature (maintained at 60–80°C), pH (controlled via buffered solutions), and catalyst selection (e.g., p-toluenesulfonic acid) optimize yield and purity.
Analytical Validation
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): -NMR spectra show distinct peaks for the thiazolidine ring protons (δ 3.1–3.5 ppm) and the carboxylic acid proton (δ 12.1 ppm).
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 189.19 .
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X-ray Crystallography: Limited data exist, but analogous structures exhibit monoclinic crystal systems with intermolecular hydrogen bonding .
Applications in Pharmaceutical Development
Drug Design and Optimization
The compound serves as a versatile intermediate in synthesizing:
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Antidiabetic Agents: Structural modifications to enhance PPAR-γ affinity could yield novel TZDs with fewer side effects than existing drugs .
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Anti-inflammatory Derivatives: Functionalization at the propanoic acid site may improve COX-2 selectivity, reducing gastrointestinal toxicity .
Industrial Synthesis Challenges
Scalable production faces hurdles such as:
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Low Yield in Oxidation Steps: Catalyst optimization (e.g., transitioning from KMnO to TEMPO/NaClO) may improve efficiency.
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Purification Complexity: Chromatographic techniques (e.g., HPLC with C18 columns) are essential for isolating high-purity batches.
Future Research Directions
Target Identification and Validation
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Omics Approaches: Proteomic screening could identify novel binding partners, such as kinases or GPCRs.
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In Vivo Toxicology: Rodent studies assessing hepatotoxicity and pharmacokinetics are critical for clinical translation .
Structural Optimization Strategies
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